methyl 5-{[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE: is a complex organic compound that features a pyrazole ring, a furan ring, and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(4-methylphenyl)-1H-pyrazole with methyl 5-bromomethyl-2-furoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its complex structure and functional groups .
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific cellular pathways involved in cancer progression .
Industry: In the materials science industry, the compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced polymers .
Mechanism of Action
The mechanism of action of METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-THIOPHENE: Similar structure but with a thiophene ring instead of a furan ring.
METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-PYRIDINE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: The presence of the furan ring in METHYL 5-{[3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE imparts unique electronic properties and reactivity compared to its thiophene and pyridine analogs. This makes it particularly useful in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-16-4-8-18(9-5-16)21-14-22(19-10-6-17(2)7-11-19)26(25-21)15-20-12-13-23(29-20)24(27)28-3/h4-14H,15H2,1-3H3 |
InChI Key |
HQCTWKUTXHYAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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